
4,5-bisnitro-9-oxo-9H-fluorene-2,7-disulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-bisnitro-9-oxo-9H-fluorene-2,7-disulfonic acid is a complex organic compound with the molecular formula C13H4N2O11S2 It is characterized by the presence of nitro groups, a ketone group, and sulfonic acid groups attached to a fluorene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-bisnitro-9-oxo-9H-fluorene-2,7-disulfonic acid typically involves the nitration of 9-oxo-9H-fluorene-2,7-disulfonic acid. The reaction is carried out under controlled conditions using a mixture of concentrated nitric acid and sulfuric acid. The reaction temperature is maintained at a low level to prevent decomposition and ensure the selective introduction of nitro groups at the 4 and 5 positions of the fluorene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. The product is then purified through recrystallization or other suitable methods to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-bisnitro-9-oxo-9H-fluorene-2,7-disulfonic acid undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The sulfonic acid groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Reduction: The major products are the corresponding amino derivatives of the compound.
Substitution: The products depend on the substituents introduced, such as alkyl or acyl derivatives.
Applications De Recherche Scientifique
4,5-bisnitro-9-oxo-9H-fluorene-2,7-disulfonic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4,5-bisnitro-9-oxo-9H-fluorene-2,7-disulfonic acid involves its interaction with molecular targets through its functional groups. The nitro groups can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonic acid groups enhance the compound’s solubility and facilitate its interaction with various substrates. The exact pathways and molecular targets depend on the specific application and the derivatives used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonic acid bis-dibenzylamide
- 4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonic acid bis-butylamide
- 4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonic acid bis-decylamide
Uniqueness
4,5-bisnitro-9-oxo-9H-fluorene-2,7-disulfonic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. Its combination of nitro, ketone, and sulfonic acid groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C13H4N2O11S2-2 |
|---|---|
Poids moléculaire |
428.3g/mol |
Nom IUPAC |
4,5-dinitro-9-oxofluorene-2,7-disulfonate |
InChI |
InChI=1S/C13H6N2O11S2/c16-13-7-1-5(27(21,22)23)3-9(14(17)18)11(7)12-8(13)2-6(28(24,25)26)4-10(12)15(19)20/h1-4H,(H,21,22,23)(H,24,25,26)/p-2 |
Clé InChI |
GKFYPGRKDMWYNR-UHFFFAOYSA-L |
SMILES |
C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)S(=O)(=O)[O-])[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)[O-] |
SMILES canonique |
C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)S(=O)(=O)[O-])[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


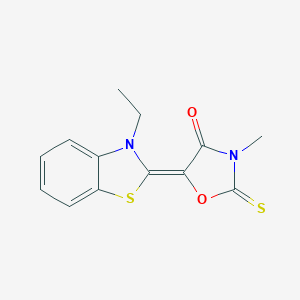
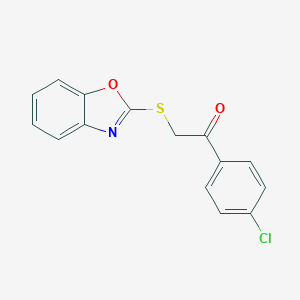
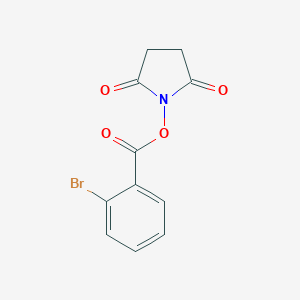

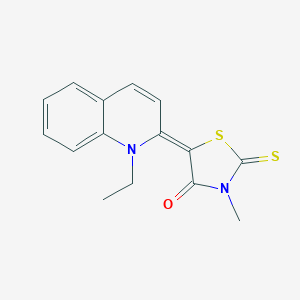

![2-[(3-{4-Nitrophenyl}-2-propenylidene)amino]pyridine](/img/structure/B412066.png)
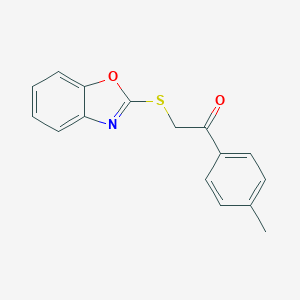
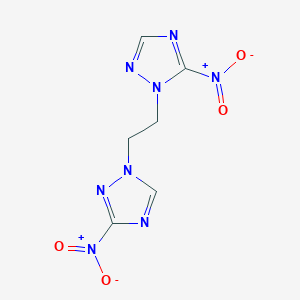
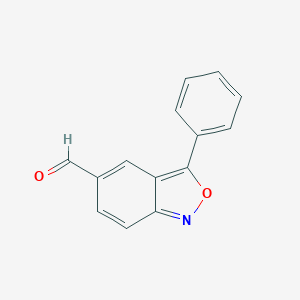
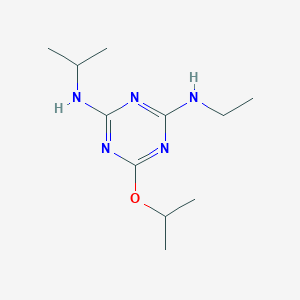
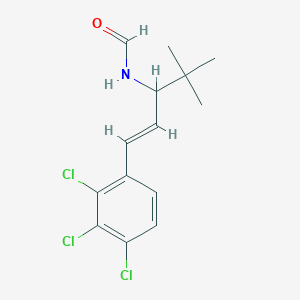
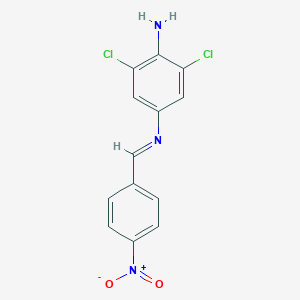
![4-[(3-Methylphenyl)diazenyl]-2,6-diphenylpyrimidine](/img/structure/B412075.png)
